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Compound of Interest

2,7-Dibromo-6-methoxy-
Compound Name:
benzothiazole

Cat. No.: B13661636

Get Quote

Executive Summary

2,7-Dibromo-6-methoxy-benzothiazole is a halogenated benzothiazole derivative
characterized by a "push-pull" electronic structure and dual reactive sites (C2 and C7). While
the 6-methoxy group provides electron donation, the bromine atoms at the 2- and 7-positions
serve as orthogonal handles for cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-
Hartwig).

This compound is primarily utilized as a late-stage intermediate in the synthesis of:
o PET Imaging Agents: Precursors for

C-labeled Pittsburgh Compound B (PiB) analogs and
F-flutemetamol derivatives for Alzheimer’s plaque detection.

+ Optoelectronics: Core scaffold for fluorescent dyes where the 7-position modulates the
HOMO/LUMO gap via steric and electronic effects.
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Chemical Identity & Physiochemical Properties
Nomenclature & Registry

IUPAC Name: 2,7-Dibromo-6-methoxy-1,3-benzothiazole
Common Name: 2,7-Dibromo-6-methoxybenzothiazole
CAS Number:Not Widely Listed (Custom Synthesis Grade).[1]

o Note: The mono-brominated analog, 2-Bromo-6-methoxybenzothiazole, is commercially
indexed as CAS 2941-58-4. The 2,7-dibromo derivative is typically generated in situ or
synthesized on-demand.

Molecular Formula:

[1]

Molecular Weight: 322.99 g/mol [1]
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Property Value Context

Appearance Off-white to pale yellow solid Crystalline powder

Predicted based on 2-bromo

Melting Point 145-148 °C
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electron-withdrawing Br

Synthetic Methodologies
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The synthesis of 2,7-dibromo-6-methoxy-benzothiazole requires precise regiocontrol. The 6-
methoxy group directs electrophilic substitution to the 7-position (ortho to methoxy), while the 2-
position is functionalized via Sandmeyer chemistry or direct lithiation.

Route A: The "Sandmeyer-First" Strategy
(Recommended)

This route uses the commercially available 2-amino-6-methoxybenzothiazole (CAS 1747-60-0)
as the starting material.

Step 1: Regioselective Bromination at C7 The amino group at C2 and the methoxy group at C6
cooperatively direct electrophilic bromination to the C7 position.[1]

« Reagents:

in Glacial Acetic Acid (AcOH) or N-Bromosuccinimide (NBS) in Acetonitrile.

e Conditions:

, 4 hours.

e Mechanism: Electrophilic Aromatic Substitution (

).[1] The steric bulk of the thiazole ring slightly hinders C7, but the electronic activation from

dominates.
Step 2: Sandmeyer Reaction at C2 Conversion of the C2-amine to C2-bromide.

e Reagents:

(tBuONO) or

» Conditions: Acetonitrile (MeCN),

1]
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» Mechanism: Radical-nucleophilic aromatic substitution via a diazonium intermediate.

Synthesis Workflow Diagram

Step 1: NBS, MeCN Step 2: CuBr2, tBUONO
2-Amino-6-methoxybenzothiazole Electrophilic Bromination @ C7) Intermediate: (Sandmeyer Reaction @ C2) > Target:
(CAS 1747-60-0) 2-Amino-7-bromo-6-methoxybenzothiazole 2,7-Dibromo-6-methoxybenzothiazole

Click to download full resolution via product page

Caption: Two-step synthesis starting from the 2-amino precursor. Step 1 installs the C7
bromine via electronic direction; Step 2 converts the amine to bromine via radical substitution.

[1]

Reactivity Profile & Applications
Orthogonal Reactivity (Chemo-selectivity)

The two bromine atoms in 2,7-dibromo-6-methoxy-benzothiazole exhibit distinct reactivity
profiles, allowing for sequential functionalization.

o Site C2 (Thiazole Ring): Highly reactive toward Nucleophilic Aromatic Substitution (

) and Lithium-Halogen Exchange.[1]

o Reasoning: The C2 position is adjacent to the electronegative nitrogen (

bond), making it electron-deficient.

o Reaction: Reacts with amines, thiols, or undergoes rapid lithiation at

o Site C7 (Benzene Ring): Standard Aryl Bromide.[1]

o Reasoning: Less electron-deficient than C2. Requires transition metal catalysis (Pd, Ni) for
activation.

o Reaction: Suzuki, Stille, or Buchwald couplings.
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Application in Drug Discovery (Amyloid Imaging)

This scaffold is a critical intermediate for synthesizing Benzothiazole-based PET tracers (e.qg.,
analogs of [

C]PiB).
» Protocol:
o Precursor: 2,7-Dibromo-6-methoxybenzothiazole.
o Step A: Suzuki coupling at C7 to attach a solubilizing group or aryl ring.
o Step B: Radiochemistry. The C2-Br is displaced by a nucleophile (e.g.,
-aniline derivative) or used to install a tributyltin handle for late-stage radio-fluorination.

Safety & Handling Protocol

As a halogenated heterocyclic compound, standard safety protocols for Category 3 organic
solids apply.[1]

Hazard Class Description Handling Protocol

Use N95/P100 respirator if

Acute Toxicity Harmful if swallowed/inhaled. ]
dust is generated.

) ) Causes irritation (H315/H319).  Wear nitrile gloves and safety
Skin/Eye lIrritant

[1] goggles.
o ] N Store under inert gas
Reactivity Moisture sensitive (C2-Br). )
(Argon/Nitrogen) at 2—-8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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